molecular formula C14H23N3 B8516116 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine

4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine

Cat. No.: B8516116
M. Wt: 233.35 g/mol
InChI Key: RFTUSYLPPWZUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminomethyl group and a phenyl-ethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the reductive amination of 1-(1-phenyl-ethyl)-piperidin-4-one with formaldehyde and ammonia. The reaction is usually carried out under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenyl-ethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Phenyl-ethyl)-piperidin-4-one: A precursor in the synthesis of 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine.

    4-Aminomethyl-piperidine: Lacks the phenyl-ethyl group but shares the aminomethyl-piperidine core structure.

    1-Phenyl-ethylamine: Contains the phenyl-ethyl group but lacks the piperidine ring.

Uniqueness

This compound is unique due to the combination of its aminomethyl and phenyl-ethyl groups attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

4-(aminomethyl)-1-(1-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C14H23N3/c1-12(13-5-3-2-4-6-13)17-9-7-14(16,11-15)8-10-17/h2-6,12H,7-11,15-16H2,1H3

InChI Key

RFTUSYLPPWZUBS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)(CN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Aminomethyl-1-(1-phenyl-ethyl)-piperidin-4-ylamine is prepared analogously to Intermediate U by replacing 4-amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester in Step 1 with 4-amino-1-(1-phenyl-ethyl)-piperidine-4-carbonitrile; [M+H]+ 234.
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4-amino-1-(1-phenyl-ethyl)-piperidine-4-carbonitrile
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